molecular formula C15H17BrN2 B1424150 N-Benzyl-5-bromo-N-ethyl-4-methyl-2-pyridinamine CAS No. 1220019-93-1

N-Benzyl-5-bromo-N-ethyl-4-methyl-2-pyridinamine

Cat. No. B1424150
M. Wt: 305.21 g/mol
InChI Key: ZENIPTNXSTZNMP-UHFFFAOYSA-N
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Description

“N-Benzyl-5-bromo-N-ethyl-4-methyl-2-pyridinamine” is a complex organic compound. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The pyridine ring is substituted with a bromine atom at the 5-position, a methyl group at the 4-position, and an amine group at the 2-position. The amine group is further substituted with a benzyl group and an ethyl group .


Molecular Structure Analysis

The molecular structure of this compound would be based on the positions of the substituents on the pyridine ring. The bromine atom at the 5-position, the methyl group at the 4-position, and the amine group at the 2-position would all contribute to the overall structure .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, we can infer that it might undergo reactions typical of pyridines and amines. These could include electrophilic aromatic substitution, nucleophilic substitution, and oxidation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. For instance, the presence of the bromine atom might increase its molecular weight and polarity. The amine group could make it a base and allow it to participate in hydrogen bonding .

Scientific Research Applications

Antiviral Activity

N-Benzyl-5-bromo-N-ethyl-4-methyl-2-pyridinamine and its derivatives show promising antiviral activities. A study focused on 2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, compounds structurally related to N-Benzyl-5-bromo-N-ethyl-4-methyl-2-pyridinamine, revealed marked inhibition of retrovirus replication, including human immunodeficiency virus (HIV) and Moloney murine sarcoma virus in cell culture. Some derivatives exhibited antiretroviral activity comparable to reference drugs like adefovir and tenofovir, but without measurable toxicity at certain concentrations (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).

Synthesis and Structural Characterization

In another study, N-Benzyl-5-bromo-N-ethyl-4-methyl-2-pyridinamine was involved in the synthesis of methylbenzenesulfonamide CCR5 antagonists. These antagonists can be used as targeting preparations in preventing human HIV-1 infection. The compounds synthesized, including 4-methyl-N-(1-(5-bromo-2-((4-chlorobenzyl)oxy)benzyl)piperidin-4-yl)-N-ethylbenzenesulfonamide, were characterized by various spectroscopic techniques and showed potential as candidate compounds for drug development (Cheng De-ju, 2015).

Future Directions

The future research directions for this compound would depend on its properties and potential applications. It could be explored for use in various fields, such as pharmaceuticals, agrochemicals, or materials science .

properties

IUPAC Name

N-benzyl-5-bromo-N-ethyl-4-methylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17BrN2/c1-3-18(11-13-7-5-4-6-8-13)15-9-12(2)14(16)10-17-15/h4-10H,3,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZENIPTNXSTZNMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)C2=NC=C(C(=C2)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Benzyl-5-bromo-N-ethyl-4-methyl-2-pyridinamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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